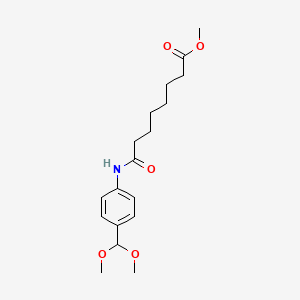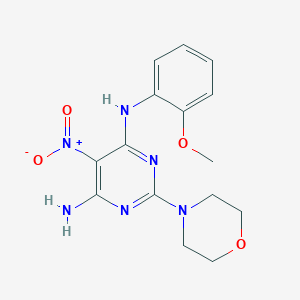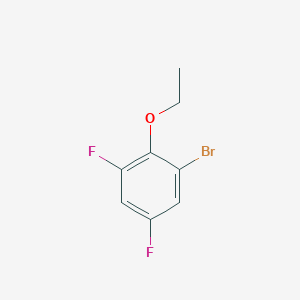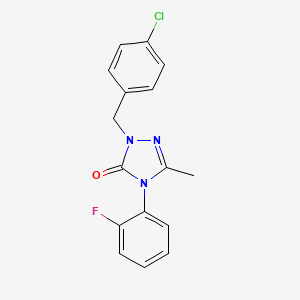
Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate” is a chemical compound with the CAS Number: 910610-25-2 . It has a molecular weight of 337.42 and its IUPAC name is methyl 8- ( (4- (dimethoxymethyl)phenyl)amino)-8-oxooctanoate . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H27NO5/c1-22-17 (21)9-7-5-4-6-8-16 (20)19-15-12-10-14 (11-13-15)18 (23-2)24-3/h10-13,18H,4-9H2,1-3H3, (H,19,20) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate” is a white to yellow solid . Its molecular formula is C18H27NO5 and it has a molecular weight of 337.42 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Applications De Recherche Scientifique
Metabolism and Transformation in Biological Systems
Research on related compounds, such as methyl esters and heptanoates, often focuses on their metabolism and transformation within biological systems. For example, studies on methyl heptanoate explore its hydrodeoxygenation on sulphided catalysts, revealing insights into the conversion processes of aliphatic esters, alcohols, and carboxylic acids in industrial and possibly biological contexts (Şenol et al., 2007).
Chemical Synthesis and Modification
The field also investigates the synthesis and structural modification of compounds with similar backbones for various applications, including drug development and material science. Research into heptalene derivatives and their transformation indicates a broader interest in modifying chemical structures for potential therapeutic or material applications (Abou‐Hadeed & Hansen, 1997).
Pharmacological and Therapeutic Research
Some related studies delve into the pharmacological properties and potential therapeutic uses of compounds with similar chemical features. For instance, investigations into bicyclic amino acid derivatives and their synthesis through Aza-Diels-Alder reactions in aqueous solution hint at the exploration of novel therapeutic agents with unique structural characteristics (Waldmann & Braun, 1991).
Analytical and Detection Techniques
Research on the analysis and detection of fatty acids with specific structural motifs underscores the importance of analytical chemistry in identifying and quantifying compounds within complex mixtures, which is crucial for both research and industrial applications (Christie, 1998).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 8-[4-(dimethoxymethyl)anilino]-8-oxooctanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-22-17(21)9-7-5-4-6-8-16(20)19-15-12-10-14(11-13-15)18(23-2)24-3/h10-13,18H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDRBJHMWYBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2692374.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2692375.png)
![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2692379.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2692381.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)

![2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2692386.png)
![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)
![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride](/img/structure/B2692389.png)

